molecular formula C24H25FO7S B13424959 (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13424959
M. Wt: 476.5 g/mol
InChI Key: DWWYQBSWKAFXLP-QMXMBZCNSA-N
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Description

The compound “(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule featuring multiple functional groups, including a thiophene ring, a fluorophenyl group, and several hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiophene ring, introduction of the fluorophenyl group, and subsequent functionalization to introduce the hydroperoxymethyl and hydroxymethyl groups. Typical synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thiophene.

    Functionalization: Hydroperoxymethyl and hydroxymethyl groups can be introduced through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The hydroperoxymethyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Used as a probe to study enzyme mechanisms.

Medicine

    Therapeutics: Potential use in developing treatments for diseases due to its structural similarity to known bioactive compounds.

Industry

    Materials Science: Applications in developing new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxyl groups may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5S,6R)-2-[3-[[5-(4-chlorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
  • (2S,3R,4R,5S,6R)-2-[3-[[5-(4-bromophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

The presence of the fluorophenyl group in the compound makes it unique compared to its chlorophenyl and bromophenyl analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.

Properties

Molecular Formula

C24H25FO7S

Molecular Weight

476.5 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H25FO7S/c1-12-2-3-14(23-22(29)21(28)20(27)17(11-26)31-23)10-16(12)24(32-30)19-9-8-18(33-19)13-4-6-15(25)7-5-13/h2-10,17,20-24,26-30H,11H2,1H3/t17-,20-,21+,22-,23+,24?/m1/s1

InChI Key

DWWYQBSWKAFXLP-QMXMBZCNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)OO

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)OO

Origin of Product

United States

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